molecular formula C18H18ClN3O2 B4244665 N-({1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE

N-({1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE

Cat. No.: B4244665
M. Wt: 343.8 g/mol
InChI Key: WCSVMHOMMYXRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-({1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE is a complex organic molecule that features a benzimidazole core linked to a chlorophenoxypropyl group and a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Chlorophenoxypropyl Group: This step involves the reaction of the benzimidazole intermediate with 3-(2-chlorophenoxy)propyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Formamide Group: The final step involves the formylation of the benzimidazole derivative using formic acid or formamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The formamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzimidazole compounds.

Scientific Research Applications

N-({1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The chlorophenoxypropyl group may enhance the compound’s binding affinity and specificity, while the formamide moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

N-({1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: can be compared with other benzimidazole derivatives:

    1-[3-(2-Chlorophenoxy)propyl]-1H-imidazole: Similar structure but lacks the formamide group, which may affect its binding properties and biological activity.

    1-[3-(2-Chlorophenoxy)propyl]-1H-indole-3-carbaldehyde: Contains an indole core instead of benzimidazole, leading to different chemical and biological properties.

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-14-6-1-4-9-17(14)24-11-5-10-22-16-8-3-2-7-15(16)21-18(22)12-20-13-23/h1-4,6-9,13H,5,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSVMHOMMYXRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=CC=C3Cl)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Reactant of Route 2
Reactant of Route 2
N-({1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Reactant of Route 3
Reactant of Route 3
N-({1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Reactant of Route 4
N-({1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Reactant of Route 5
Reactant of Route 5
N-({1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Reactant of Route 6
Reactant of Route 6
N-({1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.